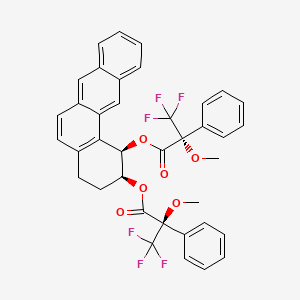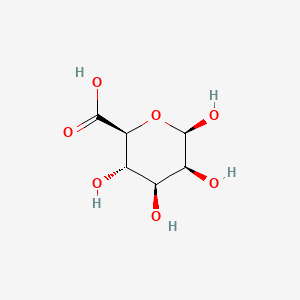
beta-D-Mannopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Mannopyranuronic acid: is a uronic acid derivative of mannose, a type of sugar. It is a key component of alginic acid, which is found predominantly in the cell walls of brown algae. This compound is known for its role in forming the structural framework of alginate, a biopolymer widely used in various industrial and biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranuronic acid can be synthesized through the oxidation of mannose. One common method involves the use of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) as oxidizing agents. The reaction is typically carried out in dichloromethane (DCM) and water, with the reaction mixture being quenched by sodium thiosulfate solution .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from alginate, which is derived from brown seaweeds. The alginate is hydrolyzed to release the uronic acids, which are then separated and purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Mannopyranuronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized forms using reagents like TEMPO and BAIB.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: TEMPO, BAIB, dichloromethane, water, sodium thiosulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reagents like trifluoromethanesulfonic anhydride for glycosidation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Mannose or its derivatives.
Substitution: Various substituted mannuronic acid esters.
Applications De Recherche Scientifique
Beta-D-Mannopyranuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of cell wall structures and functions in algae and bacteria.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Employed in the production of biodegradable polymers and as a thickening agent in food and cosmetics.
Mécanisme D'action
The mechanism of action of beta-D-Mannopyranuronic acid involves its ability to form strong hydrogen bonds and ionic interactions with other molecules. This property is crucial in its role in forming the gel-like structure of alginate. The molecular targets include various proteins and polysaccharides, and the pathways involved often relate to the stabilization of cell walls and extracellular matrices .
Comparaison Avec Des Composés Similaires
- Alpha-D-Mannopyranuronic acid
- D-Glucuronic acid
- L-Gulopyranuronic acid
Comparison:
- Beta-D-Mannopyranuronic acid vs. Alpha-D-Mannopyranuronic acid: The beta form has a different spatial arrangement of atoms compared to the alpha form, leading to different physical and chemical properties .
- This compound vs. D-Glucuronic acid: While both are uronic acids, D-Glucuronic acid is derived from glucose and has different applications, particularly in detoxification processes in the liver .
- This compound vs. L-Gulopyranuronic acid: Both are components of alginate, but L-Gulopyranuronic acid has a different stereochemistry, affecting the properties of the resulting alginate .
This compound stands out due to its unique role in forming the structural framework of alginate, making it indispensable in various industrial and biomedical applications.
Propriétés
Numéro CAS |
33599-45-0 |
|---|---|
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6+/m0/s1 |
Clé InChI |
AEMOLEFTQBMNLQ-SYJWYVCOSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
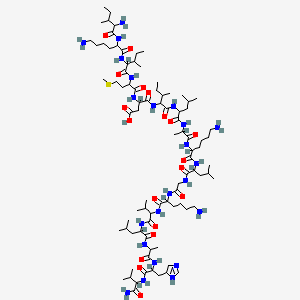


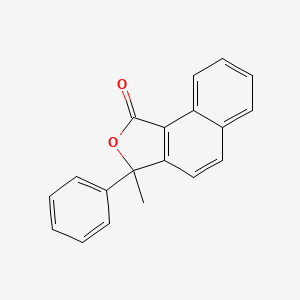

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

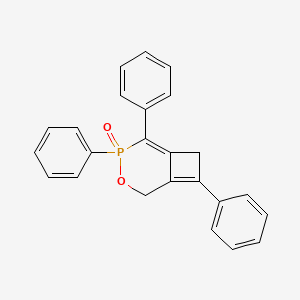
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

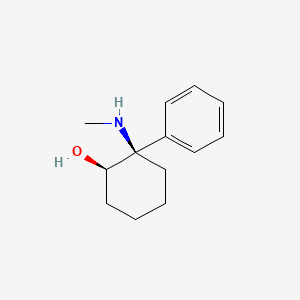
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
